molecular formula C21H19N3O5S B2721785 (E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 305375-03-5

(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2721785
CAS RN: 305375-03-5
M. Wt: 425.46
InChI Key: DNCVCSBVOXTCML-SDNWHVSQSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C21H19N3O5S . The InChI code is 1S/C12H10N2O4/c1-2-18-12 (15)10 (8-13)7-9-3-5-11 (6-4-9)14 (16)17/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 425.458, a density of 1.4±0.1 g/cm3, and a boiling point of 693.6±55.0 °C at 760 mmHg .

Scientific Research Applications

Pharmacological Applications

Several studies have explored the pharmacological potentials of compounds structurally similar to the mentioned chemical. For instance, derivatives of tetrahydrobenzo[b]thiophene have been investigated for their anti-rheumatic, anticancer, antioxidant, and anti-inflammatory activities. The compounds exhibit significant effects in various models, including in vivo and in vitro assays. For example, the synthesis and evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have shown promising antioxidant and anti-inflammatory properties in vitro and in vivo, suggesting potential therapeutic applications in managing oxidative stress and inflammation-related disorders (Madhavi & Sreeramya, 2017).

Materials Science and Polymer Chemistry

The compound's relevance extends to materials science, where derivatives are used in the synthesis and characterization of polymers with specific properties. For instance, ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized in free radical polymerization studies to develop materials with potential applications ranging from biomedical to industrial fields due to their thermal stability and moderate biological activity (Elsabee, Ali, Mokhtar, & Eweis, 2011).

Antimicrobial and Antioxidant Studies

Compounds structurally related to "(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" have also been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential of these compounds in developing new therapeutic agents that could address antibiotic resistance and oxidative stress-related health issues (Raghavendra et al., 2016).

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-2-29-21(26)18-16-5-3-4-6-17(16)30-20(18)23-19(25)14(12-22)11-13-7-9-15(10-8-13)24(27)28/h7-11H,2-6H2,1H3,(H,23,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVCSBVOXTCML-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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